2,3,4-Tri-O-benzyl-L-fucopyranose
Overview
Description
2,3,4-Tri-O-benzyl-L-fucopyranose is a chemical compound with the molecular formula C27H30O5 and a molecular weight of 434.52 g/mol . It is a derivative of L-fucose, a deoxy sugar, and is characterized by the presence of three benzyl groups attached to the oxygen atoms at positions 2, 3, and 4 of the fucopyranose ring . This compound is commonly used as an intermediate in the synthesis of various carbohydrates and glycoconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzyl-L-fucopyranose typically involves the protection of the hydroxyl groups of L-fucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzyl-L-fucopyranose undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 in ether or hydrogen gas with a palladium catalyst in ethanol.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the benzyl groups.
Scientific Research Applications
2,3,4-Tri-O-benzyl-L-fucopyranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-benzyl-L-fucopyranose involves its role as an intermediate in biochemical pathways. The compound interacts with specific enzymes and receptors involved in glycosylation processes, influencing the synthesis and function of glycoproteins and glycolipids . These interactions can modulate cellular signaling pathways, leading to various biological effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
2,3,4-Tri-O-benzyl-L-fucopyranose can be compared with other benzylated sugars such as:
2,3,4-Tri-O-benzyl-D-glucopyranose: Similar structure but derived from D-glucose instead of L-fucose.
2,3,4-Tri-O-benzyl-D-galactopyranose: Similar structure but derived from D-galactose.
Uniqueness
Properties
IUPAC Name |
(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-OGPNLZSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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